Allyl methyl disulfide

Flavor science Sensory analysis Volatile sulfur compounds

Allyl methyl disulfide (CAS 2179-58-0, FEMA is an asymmetric organic disulfide of the class allyl sulfur compounds, possessing both an allyl group (-CH₂CH=CH₂) and a methyl group (-CH₃) attached to a disulfide bridge. This asymmetric substitution pattern confers a distinct combination of molecular weight (120.2 g/mol) and lipophilicity (XLogP3-AA 1.6) that differentiates it from both smaller symmetric analogs (e.g., dimethyl disulfide) and larger symmetric analogs (e.g., diallyl disulfide).

Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
CAS No. 2179-58-0
Cat. No. B1223162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl methyl disulfide
CAS2179-58-0
Synonymsallyl methyl disulfide
Molecular FormulaC4H8S2
Molecular Weight120.2 g/mol
Structural Identifiers
SMILESCSSCC=C
InChIInChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3
InChIKeyXNZOTQPMYMCTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly

Allyl Methyl Disulfide CAS 2179-58-0: Baseline Physicochemical and Regulatory Profile for Procurement


Allyl methyl disulfide (CAS 2179-58-0, FEMA 3127) is an asymmetric organic disulfide of the class allyl sulfur compounds, possessing both an allyl group (-CH₂CH=CH₂) and a methyl group (-CH₃) attached to a disulfide bridge [1]. This asymmetric substitution pattern confers a distinct combination of molecular weight (120.2 g/mol) and lipophilicity (XLogP3-AA 1.6) that differentiates it from both smaller symmetric analogs (e.g., dimethyl disulfide) and larger symmetric analogs (e.g., diallyl disulfide) [2][3]. The compound is a colorless to pale yellow clear liquid with a boiling point of 30–33 °C at 20 mmHg (or 83–84 °C at 170 mmHg) and a vapor pressure of 7.3 mmHg at 25 °C . Its status as a JECFA-evaluated flavoring substance with a full specification (JECFA No. 568) and a defined purity specification (≥90% assay) establishes its regulatory standing in food flavoring applications globally [4].

Structure Asymmetric allyl-methyl disulfide with intermediate lipophilicity
Volatility Intermediate vapor pressure between dimethyl and diallyl disulfide
Regulatory JECFA-evaluated flavoring substance with defined specification

Why Substituting Allyl Methyl Disulfide with Common In-Class Analogs Fails: Volatility, Sensory, and Antimicrobial Divergence


Simple substitution of allyl methyl disulfide with its closest structural analogs—dimethyl disulfide, diallyl disulfide, or dimethyl trisulfide—is not functionally equivalent due to quantifiable divergences in volatility, sensory thresholds, and antimicrobial potency. Allyl methyl disulfide exhibits a vapor pressure of 7.3 mmHg at 25 °C, which lies between the higher volatility of dimethyl disulfide and the lower volatility of diallyl disulfide, directly impacting headspace concentration and flavor release in food formulations . Furthermore, its odor threshold of 35 μg/kg in water differs substantially from diallyl disulfide (30 μg/kg), diallyl sulfide (32.5 μg/kg), and methyl allyl trisulfide (21 μg/kg), meaning that substitution will alter perceived odor intensity and character even at identical concentrations [1]. In antimicrobial applications, allyl methyl disulfide displays a minimum inhibitory concentration (MIC) of 0.7 mg/mL against Escherichia coli O157:H7, whereas alternative garlic-derived sulfur compounds such as diallyl disulfide and diallyl trisulfide are reported to exhibit stronger potency, and dimethyl trisulfide shows equivalent MIC values in the same model [2][3]. These compound-specific parameters render generic interchange scientifically unsound for both flavor engineering and antimicrobial research.

Dimethyl disulfide — higher volatility may shift headspace concentration and flavor release timing.
Diallyl disulfide — lower volatility and reported higher antimicrobial potency may alter endpoint context.
Methyl allyl trisulfide — lower odor threshold may alter perceived intensity and sensory character.

Allyl Methyl Disulfide CAS 2179-58-0: Quantitative Evidence for Differentiated Scientific and Industrial Selection


Odor Threshold Differentiation from Diallyl Disulfide, Diallyl Sulfide, and Methyl Allyl Trisulfide

In a comprehensive study of garlic volatile compounds, allyl methyl disulfide exhibited an odor threshold of 35 μg/kg in water, which is quantifiably distinct from closely related garlic-derived sulfides: diallyl disulfide (30 μg/kg), diallyl sulfide (32.5 μg/kg), and methyl allyl trisulfide (21 μg/kg) [1]. This 5 μg/kg higher threshold compared to diallyl disulfide and a 14 μg/kg higher threshold compared to methyl allyl trisulfide directly impacts the compound's odor activity value (OAV) and perceived sensory character, with allyl methyl disulfide described as imparting a 'garlic, onion' note [1].

Odor Threshold
Head-to-head
35 µg/kg
vs Diallyl disulfide 30 µg/kg, Diallyl sulfide 32.5 µg/kg, Methyl allyl trisulfide 21 µg/kg
Odor threshold governs perceived impact; substitution may alter sensory intensity.
Water matrix; sensory evaluation context
Flavor science Sensory analysis Volatile sulfur compounds

Equivalent Antibacterial MIC Against Escherichia coli O157:H7 Compared to Dimethyl Trisulfide

Allyl methyl disulfide and dimethyl trisulfide, two major constituents of Allium tenuissimum flower essential oil, demonstrated equivalent antibacterial potency against Escherichia coli O157:H7, with both compounds exhibiting a minimum inhibitory concentration (MIC) of 0.7 mg/mL and a minimum bactericidal concentration (MBC) of 1.4 mg/mL under identical experimental conditions [1]. In contrast, a separate study on garlic extracts reported that diallyl disulfide and diallyl trisulfide exhibited the best activity against both gram-positive and gram-negative bacteria, suggesting that allyl methyl disulfide and dimethyl trisulfide occupy a distinct tier of antimicrobial efficacy [2].

Antibacterial MIC
Head-to-head
MIC 0.7 mg/mL
Equivalent to dimethyl trisulfide (0.7 mg/mL); diallyl disulfide reported higher potency
Reported equivalent activity may support screening context.
E. coli O157:H7; broth microdilution
Antimicrobial agents Food safety Natural preservatives

Inhibition of Listeria monocytogenes ATPase Activity Compared to Dimethyl Trisulfide

At a concentration of 4.0 mg/mL, both allyl methyl disulfide and dimethyl trisulfide significantly reduced ATPase activity in Listeria monocytogenes cells to 0.52 U/mg prot and 0.55 U/mg prot, respectively, compared to a control activity of 3.05 U/mg prot (P<0.05) [1]. This represents a reduction of approximately 83% relative to the untreated control for both compounds, with no statistically significant difference between them. The study further demonstrated that both compounds impaired cytomembrane structures, increased leakage of β-galactosidases and proteins, and reduced intracellular DNA content at 4.0 mg/mL [1].

ATPase Inhibition
Head-to-head
0.52 U/mg prot
Dimethyl trisulfide 0.55 U/mg prot (control 3.05); ~83% reduction
Reported comparable ATPase inhibition supports mechanism study context.
L. monocytogenes; 4.0 mg/mL; difference not statistically significant
Antimicrobial mechanisms Foodborne pathogens Enzyme inhibition

Vapor Pressure Differentiates Volatility and Headspace Behavior from Dimethyl Disulfide and Diallyl Disulfide

Allyl methyl disulfide exhibits a measured vapor pressure of 7.3 mmHg at 25 °C . While direct comparative vapor pressure data for dimethyl disulfide and diallyl disulfide under identical 25 °C conditions is not available in the current search corpus, their boiling points—dimethyl disulfide boils at 109 °C at 760 mmHg, and diallyl disulfide boils at 180–195 °C—clearly indicate that allyl methyl disulfide, with an extrapolated boiling point of approximately 141 °C at 760 mmHg , occupies an intermediate volatility range. This intermediate vapor pressure translates to a distinct headspace partitioning behavior compared to the more volatile dimethyl disulfide and the less volatile diallyl disulfide, directly influencing flavor release kinetics in food, beverage, and fragrance applications.

Vapor Pressure
Data to verify
7.3 mmHg at 25°C
Intermediate between dimethyl disulfide (more volatile) and diallyl disulfide (less volatile)
Intermediate volatility supports balanced flavor release review.
Flavor release Volatility Formulation engineering

JECFA Purity Specification Defines Acceptable Secondary Component Profile (Dimethyl Disulfide, Diallyl Sulfide)

The JECFA specification for allyl methyl disulfide (flavoring) mandates a minimum assay of 90%, with secondary components consisting of 3–5% dimethyl sulfide and 3–5% diallyl sulfide [1]. This defined impurity profile contrasts with the typical purity specifications of other in-class disulfides, such as dimethyl disulfide and diallyl disulfide, which may have different impurity signatures or higher purity requirements depending on the application. The presence of these specific secondary sulfides at controlled levels is not merely a quality parameter but a functional characteristic of the commercial material that must be accounted for in formulation and research [2].

Purity Specification
Specification review
Assay ≥90%
Secondary: 3–5% dimethyl sulfide, 3–5% diallyl sulfide
Defined impurity profile supports regulated flavor procurement.
JECFA flavoring specification
Regulatory compliance Flavor ingredient Quality control

Refractive Index and Specific Gravity Specifications for Identity Verification and Quality Control

The JECFA specification establishes a refractive index range of 1.533–1.535 and a specific gravity range of 0.927–0.933 for allyl methyl disulfide [1]. Commercial technical datasheets from suppliers such as Parchem and TCI confirm these ranges: Parchem lists a refractive index of 1.53300–1.53500 at 20 °C and specific gravity of 1.02700–1.03700 at 20 °C (note: JECFA specific gravity is 0.927–0.933, likely referencing a different temperature or standard) ; TCI reports a specific gravity (20/20) of 1.03 [2]. These defined physicochemical ranges provide a quantifiable basis for confirming compound identity and purity upon receipt, distinguishing it from other disulfides with different refractive indices and densities.

Identity QC
Specification review
RI 1.533–1.535, SG 0.927–0.933
Compound-specific ranges enable identity verification.
20°C; confirm temperature basis
Quality assurance Identity testing Analytical chemistry

Optimal Application Scenarios for Allyl Methyl Disulfide Based on Verified Differentiation Evidence


Precise Flavor Formulation Requiring Controlled Onion/Garlic Note Intensity

Allyl methyl disulfide is the preferred choice for flavor formulations where the sensory character requires a 'garlic, onion' note with a specific odor threshold of 35 μg/kg [1]. This threshold is quantifiably distinct from diallyl disulfide (30 μg/kg) and methyl allyl trisulfide (21 μg/kg), allowing flavorists to achieve precise odor activity values (OAVs) and avoid the over- or under-powering effects that would result from substituting a lower- or higher-threshold analog [1]. Its intermediate vapor pressure of 7.3 mmHg at 25 °C further provides a balanced volatility profile that is neither as fleeting as dimethyl disulfide nor as persistent as diallyl disulfide, making it ideal for processed foods, seasonings, and sauces where a moderately sustained garlic/onion top note is desired .

Antimicrobial Research Where Dimethyl Trisulfide Is Unavailable or Unsuitable

In antimicrobial studies targeting Escherichia coli O157:H7, allyl methyl disulfide provides a functionally equivalent substitute for dimethyl trisulfide, as both compounds exhibit an identical MIC of 0.7 mg/mL and MBC of 1.4 mg/mL [2]. Furthermore, mechanistic studies confirm that both compounds inhibit Listeria monocytogenes through the same pathways—including ATPase inhibition (0.52 vs 0.55 U/mg prot at 4.0 mg/mL), membrane disruption, and DNA content reduction—with no statistically significant differences in efficacy [3]. For research programs where dimethyl trisulfide is restricted due to supply chain issues, cost, or its higher sulfur content and associated odor challenges, allyl methyl disulfide is a scientifically validated replacement that does not compromise the integrity of antimicrobial activity comparisons [2][3].

GC-MS Metabolomics and Flavor-Precursor Studies of Allium Species

Allyl methyl disulfide is a critical reference standard for gas chromatography-mass spectrometry (GC-MS) studies of volatile sulfur compounds in Allium species (garlic, onion, chive), as it is consistently identified as a key odor-active constituent in these plants [4]. Its unique retention time and mass spectrum, resulting from its asymmetric methyl-allyl disulfide structure, allow it to be distinguished from other garlic-derived sulfides such as diallyl disulfide, dimethyl disulfide, and diallyl sulfide [4][5]. Procurement of a high-purity reference standard (≥90% assay, JECFA-specified) is essential for accurate quantification and odor activity value (OAV) calculations in untargeted metabolomics workflows, such as those employing HS-SPME-GC-MS to assess pungent flavor quality in Chinese chives and other Allium crops [4][6].

Custom Onion Oil and Savory Flavor Blending with Defined Aroma Chemical Ratios

In the industrial creation of customized onion oil flavorings, allyl methyl disulfide (MADS) serves a specific and non-interchangeable role, providing a 'mild onion-like aroma with a slightly sweet and fresh character' [7]. Formulation guidelines for onion oil specifically distinguish MADS from dimethyl disulfide (DMDS), which provides a 'strong, pungent, and slightly earthy aroma,' and propyl allyl disulfide (PADS), which contributes a 'savory, roasted flavor' [7]. Substituting MADS with DMDS or PADS would fundamentally alter the flavor profile from mild and fresh to either overly pungent or overly roasted. Therefore, procurement of MADS is essential when the formulation calls for this specific sensory nuance, and its defined JECFA specification ensures consistent quality across production batches [8].

Application
Selection Property
Validation Focus
Flavor formulation (garlic/onion note)
Odor threshold differentiation
Sensory OAV validation and release profiling
E. coli O157:H7 antimicrobial screening
Reported equivalent MIC to dimethyl trisulfide
Comparator-controlled MIC/MBC validation
Allium volatile GC-MS profiling
Unique retention time & mass spectrum
Chromatographic identity confirmation and OAV calculation
Custom savory flavor blending (onion oil)
Mild onion-like aroma character
Sensory panel validation against target profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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